molecular formula C12H17N3O2 B1488335 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid CAS No. 1183630-81-0

6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid

Cat. No.: B1488335
CAS No.: 1183630-81-0
M. Wt: 235.28 g/mol
InChI Key: ZMHSWHDJOXCMGK-UHFFFAOYSA-N
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Description

6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid is a chemical compound belonging to the class of piperidine derivatives Piperidine derivatives are known for their diverse pharmacological properties and applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid typically involves the following steps:

  • Formation of the Pyridazine Core: The pyridazine ring is constructed using appropriate starting materials such as hydrazines and β-ketoesters through cyclization reactions.

  • Introduction of the Ethylpiperidin-1-yl Group: The ethylpiperidin-1-yl group is introduced through nucleophilic substitution reactions, where the pyridazine core reacts with 2-ethylpiperidine under suitable conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters and amides.

  • Reduction: Reduction reactions can be performed on the pyridazine ring to yield reduced derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are typically used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

  • Reduction Products: Reduced pyridazine derivatives.

  • Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid is unique due to its specific structural features and biological activities. Similar compounds include:

  • 6-(2-Ethylpiperidin-1-yl)pyrimidin-4-amine: A related compound with potential pharmacological applications.

  • 6-(2-ethylpiperidin-1-yl)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidin-4-amine: Another piperidine derivative with distinct chemical properties.

Biological Activity

6-(2-Ethylpiperidin-1-yl)pyridazine-3-carboxylic acid is a compound characterized by a pyridazine core with a carboxylic acid group and an ethylpiperidine substituent. Despite its unique structure, detailed research on its biological activity remains limited. This article synthesizes available information regarding the compound's potential biological activities, mechanisms, and related findings from the literature.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N3O2C_{11}H_{16}N_{3}O_{2} with a molecular weight of approximately 220.27 g/mol. The compound features:

  • Pyridazine core : A six-membered aromatic ring containing two nitrogen atoms.
  • Carboxylic acid group : Provides acidic properties and potential for hydrogen bonding.
  • Ethylpiperidine moiety : Enhances lipophilicity and may influence receptor interactions.

Anticancer Potential

Compounds with similar structures to this compound have shown promising anticancer activities. For instance, piperidine derivatives have been explored for their ability to induce apoptosis in various cancer cell lines. A study highlighted that certain piperidine derivatives exhibited cytotoxic effects and induced apoptosis in FaDu hypopharyngeal tumor cells, suggesting that similar derivatives may also possess anticancer properties .

Enzyme Inhibition

The presence of the piperidine group in the structure suggests potential as an enzyme inhibitor. Piperidine derivatives have been studied for their ability to inhibit enzymes such as monoamine oxidase B (MAO-B) and fatty acid amide hydrolase (FAAH), which are relevant in neurodegenerative diseases and pain management . The unique combination of the pyridazine core with the piperidine substituent may enhance binding affinity to target enzymes, although specific data on this compound is yet to be established.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications in its structure can significantly affect its biological activity. Research on related compounds indicates that:

  • Substituents on the pyridazine ring : Can influence lipophilicity and interaction with biological targets.
  • Carboxylic acid group : May play a crucial role in forming hydrogen bonds with target proteins or enzymes, enhancing biological activity.

Case Studies and Related Research

While specific studies on this compound are scarce, related compounds provide insights into its potential applications:

CompoundActivityReference
BenzoylpiperidineMAGL inhibition (IC50 = 0.84 µM)
Piperidine DerivativesAnticancer activity (IC50 values ranging from 7.9 to 92 µM)
Pyridazine DerivativesEnzyme inhibition studies

These findings suggest that further exploration of this compound could yield valuable insights into its pharmacological potential.

Properties

IUPAC Name

6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-9-5-3-4-8-15(9)11-7-6-10(12(16)17)13-14-11/h6-7,9H,2-5,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHSWHDJOXCMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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